

4-Bromo-6-methylpyridin-2-amine physical and chemical properties

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Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-amine

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Technical Guide: 4-Bromo-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-6-methylpyridin-2-amine**, a valuable heterocyclic building block in medicinal chemistry and materials science. This document compiles available data, outlines a plausible synthetic protocol, and presents key information in a structured format to support research and development activities.

Core Compound Information

4-Bromo-6-methylpyridin-2-amine is a substituted aminopyridine. The presence of the bromine atom, an amino group, and a methyl group on the pyridine ring offers multiple sites for functionalization, making it a versatile intermediate for the synthesis of more complex molecules.^[1]

Identifier	Value	Reference
IUPAC Name	4-bromo-6-methylpyridin-2-amine	[2]
CAS Number	524718-27-2	[2]
Molecular Formula	C ₆ H ₇ BrN ₂	[2]
Molecular Weight	187.04 g/mol	[2]
Canonical SMILES	<chem>CC1=CC(=CC(=N1)N)Br</chem>	[2]
InChI Key	BYYGANJGMXVLND-UHFFFAOYSA-N	[2]

Physical Properties

Experimental data on the physical properties of **4-Bromo-6-methylpyridin-2-amine** is limited in publicly available literature. The data presented below is a combination of computed values from reputable chemical databases and information inferred from closely related analogues.

Property	Value	Notes	Reference
Appearance	Expected to be an off-white to pale yellow solid	Based on isomers like 2-Bromo-6-methylpyridin-4-amine.	[1]
Melting Point	Not experimentally determined.	Isomers like 6-Amino-3-bromo-2-methylpyridine have a melting point of 76.5-85.5 °C.	[3]
Boiling Point	Not determined.	-	
Solubility	Soluble in DMSO	Inferred from related compound 4-Bromo-6-methylpyridine-2-carbonitrile.	[4]
XLogP3	1.6	Computed value, indicating moderate lipophilicity.	[2]

Chemical and Spectroscopic Properties

The chemical properties are dictated by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing bromine atom on the pyridine ring.

Property	Value	Notes	Reference
pKa	Not experimentally determined.	Pyridine has a pKa of 5.23. Substituents will alter this value.	[5]
Hydrogen Bond Donor Count	1	Computed value.	[2]
Hydrogen Bond Acceptor Count	2	Computed value.	[2]
Polar Surface Area	38.9 Å ²	Computed value.	[2]
Rotatable Bond Count	0	Computed value.	[2]

Spectroscopic Data

While experimental spectra for **4-Bromo-6-methylpyridin-2-amine** are not readily available, the expected spectral characteristics can be predicted based on its structure.

Spectroscopy	Expected Characteristics
¹ H NMR	Signals expected for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine protons.
¹³ C NMR	Six distinct signals corresponding to the six carbon atoms in the molecule.
FTIR	Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching.
Mass Spectrometry	The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br in approximately a 1:1 ratio).

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4-Bromo-6-methylpyridin-2-amine** is not widely published. However, a plausible and efficient method is the electrophilic bromination of the parent amine, 2-amino-6-methylpyridine. This approach is analogous to the bromination of similar aminopyridine derivatives.^[6]

Proposed Synthesis: Electrophilic Bromination of 2-Amino-6-methylpyridine

This protocol is adapted from established procedures for the selective bromination of substituted aminopyridines.^[6]

Reaction Scheme:

Materials and Reagents:

- 2-Amino-6-methylpyridine
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)
- Deionized Water
- Acetonitrile
- Ice

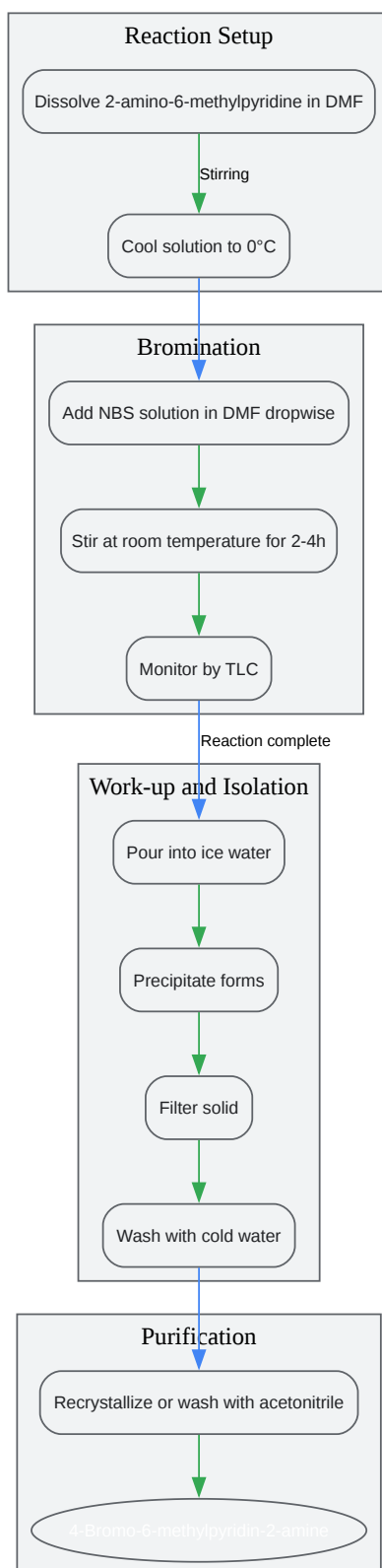
Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath

- Büchner funnel and filtration apparatus

Procedure:

- Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in DMF.
- Cooling: Cool the flask to 0 °C using an ice bath.
- Bromination: Prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF. Add the NBS solution dropwise to the cooled 2-amino-6-methylpyridine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water. A solid precipitate is expected to form.
- Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by washing with acetonitrile to yield **4-Bromo-6-methylpyridin-2-amine**.^[6]



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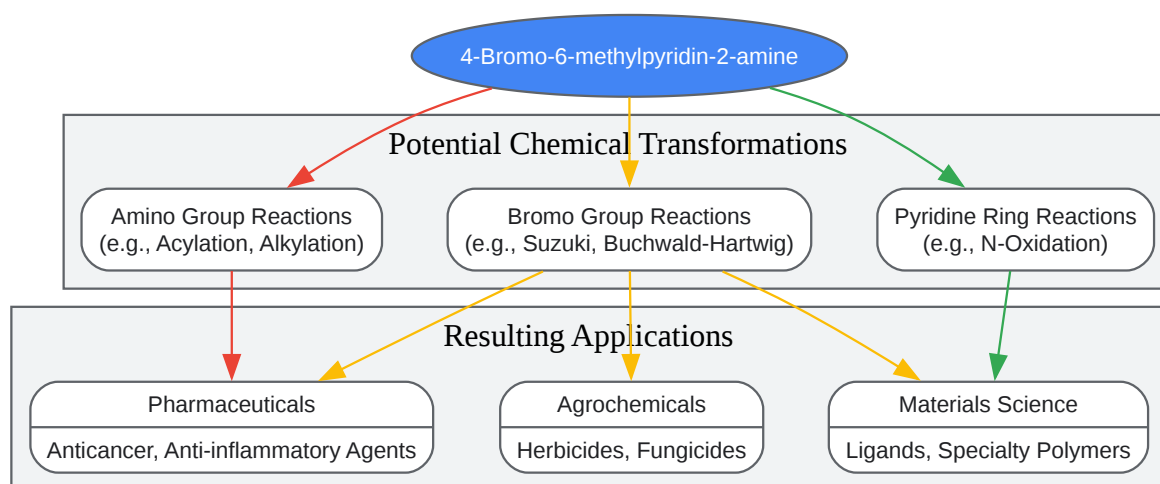
Caption: Synthetic workflow for **4-Bromo-6-methylpyridin-2-amine**.

Reactivity and Biological Significance

The presence of three distinct functional groups on the pyridine ring allows for a variety of chemical transformations:

- Amino Group: Can undergo N-alkylation, N-acylation, and diazotization reactions.
- Bromo Group: Serves as a versatile handle for cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[7]
- Pyridine Ring: The nitrogen atom can be protonated or alkylated.

Derivatives of substituted bromopyridines are important intermediates in the development of pharmaceuticals and agrochemicals.[1] For instance, related 2-substituted-4-methylpyridine derivatives have been investigated for their potential anticancer and antimicrobial activities.[8] While no specific biological activity has been reported for **4-Bromo-6-methylpyridin-2-amine** itself, its structural motifs suggest its potential as a scaffold in drug discovery programs.



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Caption: Reactivity and application pathways of the title compound.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-6-methylpyridin-2-amine | C₆H₇BrN₂ | CID 22605926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A12948.06 [thermofisher.com]
- 4. 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8 | Sun-shinechem [sun-shinechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
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